![molecular formula C14H18O2 B14265019 {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene CAS No. 151259-41-5](/img/structure/B14265019.png)
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene is an organic compound with a unique structure that includes two prop-2-en-1-yloxy groups attached to an ethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The prop-2-en-1-yloxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: The compound can be used in the development of new polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism by which {2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it participates in .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound has a similar benzene core but different functional groups.
(E)-prop-1-en-1-ylbenzene: Shares the prop-2-en-1-yloxy group but differs in overall structure.
Phenyl prop-2-yn-1-yl ether: Another compound with a similar ether linkage but different substituents.
Uniqueness
{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
151259-41-5 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxy)ethylbenzene |
InChI |
InChI=1S/C14H18O2/c1-3-10-15-14(16-11-4-2)12-13-8-6-5-7-9-13/h3-9,14H,1-2,10-12H2 |
InChI Key |
XNGLZTRWDNYCBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(CC1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


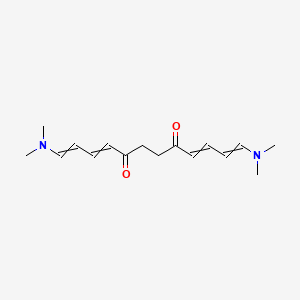
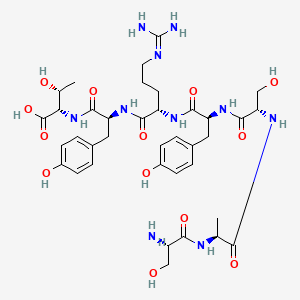
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
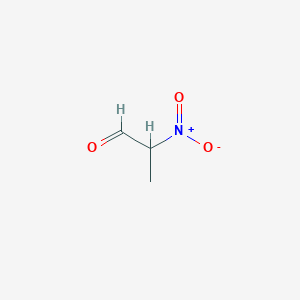
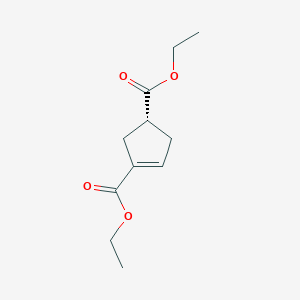
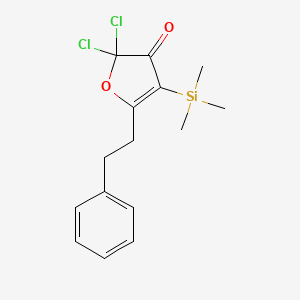
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
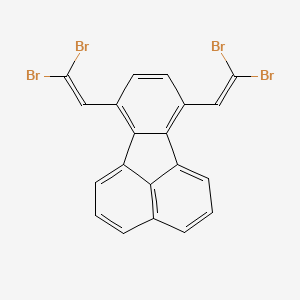
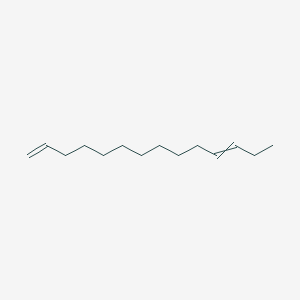
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
